Cas no 94534-87-9 (6-Bromo Boldione (Mixture of Diastereomers))

6-Bromo Boldione (Mixture of Diastereomers) 化学的及び物理的性質
名前と識別子
-
- 6-Bromo Boldione (Mixture of Diastereomers)
- HLVXZPIZCYODAB-WFJVDCJUSA-N
- 94534-87-9
- HME72D2TGE
- 6-Bromo-androsta-1,4-diene-3,17-dione
- 6-bromoandrosta-1,4-diene-3,17-dione
- SCHEMBL3809992
- 6-Bromoandrosta-1,4-diene-3,17-dione,
- (8R,9S,10R,13S,14S)-6-bromo-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione
- Androsta-1,4-diene-3,17-dione, 6-bromo-
-
- インチ: InChI=1S/C19H23BrO2/c1-18-7-5-11(21)9-15(18)16(20)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h5,7,9,12-14,16H,3-4,6,8,10H2,1-2H3/t12-,13-,14-,16,18+,19-/m0/s1
- InChIKey: HLVXZPIZCYODAB-WFJVDCJUSA-N
- ほほえんだ: C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC(C4=CC(=O)C=C[C@]34C)Br
計算された属性
- せいみつぶんしりょう: 362.08814g/mol
- どういたいしつりょう: 362.08814g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 22
- 回転可能化学結合数: 0
- 複雑さ: 619
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 34.1Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
じっけんとくせい
- 密度みつど: 1.4±0.1 g/cm3
- ふってん: 469.9±45.0 °C at 760 mmHg
- フラッシュポイント: 105.9±15.3 °C
- じょうきあつ: 0.0±1.2 mmHg at 25°C
6-Bromo Boldione (Mixture of Diastereomers) セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
6-Bromo Boldione (Mixture of Diastereomers) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B680570-10mg |
6-Bromo Boldione (Mixture of Diastereomers) |
94534-87-9 | 10mg |
$ 207.00 | 2023-04-18 | ||
TRC | B680570-100mg |
6-Bromo Boldione (Mixture of Diastereomers) |
94534-87-9 | 100mg |
$ 1642.00 | 2023-04-18 |
6-Bromo Boldione (Mixture of Diastereomers) 関連文献
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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10. 3D walnut-shaped TiO2/RGO/MoO2@Mo electrode exhibiting extraordinary supercapacitor performance†Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
6-Bromo Boldione (Mixture of Diastereomers)に関する追加情報
Introduction to 6-Bromo Boldione (Mixture of Diastereomers) and Its Significance in Modern Research
6-Bromo Boldione (Mixture of Diastereomers), identified by the CAS number 94534-87-9, is a compound of significant interest in the field of chemobiology and pharmacological research. This mixture, comprising a blend of diastereomers, has garnered attention due to its unique structural properties and potential applications in the development of novel therapeutic agents. The introduction of a bromine substituent into the boldione scaffold introduces a new dimension of reactivity and biological activity, making it a valuable scaffold for medicinal chemists exploring next-generation treatments.
The chemical structure of 6-Bromo Boldione features a steroidal backbone, which is a common motif in many bioactive molecules, particularly those targeting androgen receptors. The presence of the bromine atom at the C6 position disrupts the symmetry of the molecule, leading to the formation of diastereomers. These diastereomers exhibit distinct physical and chemical properties, as well as varying biological activities. This characteristic makes the mixture particularly useful for studying steric effects and their influence on molecular recognition processes.
In recent years, there has been growing interest in developing selective androgen receptor modulators (SARMs) that can target specific tissues while minimizing side effects associated with traditional androgenic therapies. 6-Bromo Boldione has emerged as a promising candidate in this context due to its ability to modulate androgen receptor binding affinity. Preclinical studies have demonstrated that this compound can exhibit tissue-selective effects, potentially offering a therapeutic edge over conventional androgens.
One of the most compelling aspects of 6-Bromo Boldione is its potential role in treating age-related muscle wasting and osteoporosis. Research indicates that SARMs like this compound can activate muscle satellite cells without stimulating prostate growth, a common concern with non-selective androgenic agents. This selectivity is attributed to the differential binding profiles of diastereomers within the receptor pocket, which can be fine-tuned through structural modifications.
The synthesis of 6-Bromo Boldione presents unique challenges due to the need to produce and isolate a mixture of diastereomers. Advanced synthetic methodologies, including asymmetric catalysis and chiral resolution techniques, have been employed to achieve high enantiomeric purity. These efforts are crucial for ensuring that the biological activity observed in vitro translates effectively to in vivo conditions.
Recent advancements in computational chemistry have further enhanced our understanding of 6-Bromo Boldione's mechanism of action. Molecular docking studies have revealed that the bromine substituent plays a critical role in stabilizing interactions with the androgen receptor. This insight has guided the design of derivative compounds with improved pharmacokinetic properties and reduced off-target effects.
The therapeutic potential of 6-Bromo Boldione extends beyond musculoskeletal applications. Emerging research suggests that this compound may also have neuroprotective properties, making it a candidate for treating neurodegenerative disorders such as Alzheimer's disease. The ability of SARMs to cross the blood-brain barrier and modulate neural signaling pathways opens up new avenues for therapeutic intervention.
Regulatory considerations are an important aspect when evaluating 6-Bromo Boldione for clinical use. While not classified as a controlled substance or hazardous material, its potent biological activity necessitates rigorous safety testing before human trials can commence. Collaborative efforts between academic researchers and pharmaceutical companies are essential for navigating these regulatory pathways efficiently.
The future direction of research on 6-Bromo Boldione is likely to focus on optimizing its pharmacological profile through structural analog design. By leveraging knowledge gained from studying its diastereomer mixture, scientists aim to develop derivatives with enhanced efficacy, reduced toxicity, and improved patient compliance. This iterative process underscores the importance of understanding molecular complexity in drug discovery.
In conclusion,6-Bromo Boldione (Mixture of Diastereomers) represents a significant advancement in the development of tissue-selective androgen modulators. Its unique structural features, combined with promising preclinical data, position it as a key compound for future therapeutic applications. As research continues to uncover new insights into its mechanisms of action,6-Bromo Boldione is poised to play an increasingly important role in addressing some of today's most pressing medical challenges.
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